

4-Cyanopiperidine: A Technical Safety and Handling Guide for Researchers

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Compound of Interest

Compound Name: 4-Cyanopiperidine

Cat. No.: B019701

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An in-depth guide for researchers, scientists, and drug development professionals on the safe handling, storage, and toxicological profile of **4-Cyanopiperidine**.

4-Cyanopiperidine, also known as piperidine-4-carbonitrile or isonipecotonitrile, is a versatile chemical intermediate widely utilized in the synthesis of various pharmaceutical agents, including potential antidepressants and anti-inflammatory drugs.^[1] Its unique molecular structure, featuring a piperidine ring and a cyano group, makes it a valuable building block in medicinal chemistry.^[1] However, its utility is accompanied by significant health hazards that necessitate stringent safety protocols in a laboratory or manufacturing setting. This technical guide provides a comprehensive overview of the safety data, handling procedures, and toxicological information for **4-Cyanopiperidine**, compiled from various safety data sheets and toxicological resources.

Chemical and Physical Properties

A clear understanding of the physical and chemical properties of a substance is fundamental to its safe handling. **4-Cyanopiperidine** is typically a colorless to pale yellow liquid with an amine-like odor.^{[2][3]} Key quantitative data are summarized in the table below.

Property	Value	Source(s)
Molecular Formula	C6H10N2	[4][5]
Molecular Weight	110.16 g/mol	[3][5][6]
CAS Number	4395-98-6	[2][5]
Density	0.98 g/mL at 25 °C	[3][4]
Flash Point	91°C (196°F)	[3]
Boiling Point/Range	No data available	[2]
Melting Point/Range	No data available	[2]
Solubility	Soluble in chloroform	[3][4]
Vapor Pressure	0.082 mmHg at 25°C	[4]

Toxicological Information and GHS Classification

4-Cyanopiperidine is classified as a hazardous substance with significant acute toxicity. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a framework for communicating these hazards.

GHS Hazard Classification Summary[5][6]

Hazard Class	Category
Acute Toxicity, Oral	Category 4
Acute Toxicity, Dermal	Category 3
Acute Toxicity, Inhalation	Category 3 / Category 4
Skin Corrosion/Irritation	Category 2
Serious Eye Damage/Eye Irritation	Category 1
Specific target organ toxicity – single exposure (Respiratory tract irritation)	Category 3

Note: The GHS classification for acute inhalation toxicity varies slightly between different suppliers, with both Category 3 and 4 being reported.[\[5\]](#)[\[6\]](#)

Hazard Statements (H-Statements)[\[5\]](#)[\[7\]](#)

- H302: Harmful if swallowed.
- H311: Toxic in contact with skin.
- H331/H332: Toxic/Harmful if inhaled.
- H315: Causes skin irritation.
- H318: Causes serious eye damage.
- H335: May cause respiratory irritation.

The toxicological properties of **4-Cyanopiperidine** have not been fully investigated, and as such, it should be handled with the utmost care as a substance with significant potential for harm.[\[6\]](#)

Experimental Protocols for Safety Evaluation

While specific experimental reports on the toxicity of **4-Cyanopiperidine** are not readily available in the public domain, the GHS classifications are based on standardized testing methodologies, most likely following the guidelines set by the Organisation for Economic Co-operation and Development (OECD). Below are detailed summaries of the probable experimental protocols used to determine the acute toxicity of this compound.

Acute Oral Toxicity (OECD Test Guideline 420, 423, or 425)

The "Harmful if swallowed" classification suggests an oral LD50 in the range of 300 to 2000 mg/kg. The following protocol is a generalized representation of how this value would be determined.

Objective: To determine the median lethal dose (LD50) of a substance when administered orally.

Methodology:

- **Test Animals:** Healthy, young adult rats (typically the preferred species) are used.[5] Animals are acclimatized to laboratory conditions for at least five days prior to the test.[5]
- **Dosage:** The test substance is administered in a single dose via gavage.[8] The volume of liquid administered at one time should generally not exceed 1 mL/100 g of body weight for rodents.[5]
- **Dose-Finding Study:** A preliminary study is often conducted with a small number of animals to determine the appropriate dose range for the main study.
- **Main Study:** Several groups of animals (at least 5 rodents per dose level) are administered different doses of the substance.[5]
- **Observation Period:** Animals are observed for a period of 14 days for signs of toxicity and mortality.[9] Observations include changes in skin and fur, eyes, and mucous membranes, as well as effects on the respiratory, circulatory, and central nervous systems.[2]
- **Data Analysis:** The LD50 value is calculated statistically from the dose-response data.[5] A thorough evaluation includes the relationship between the dose and the incidence and severity of all observed abnormalities, including mortality and any gross lesions found during necropsy.[5]

Acute Dermal Toxicity (OECD Test Guideline 402)

The "Toxic in contact with skin" classification indicates a dermal LD50 in the range of 200 to 1000 mg/kg.

Objective: To determine the acute toxicity of a substance when applied to the skin.

Methodology:

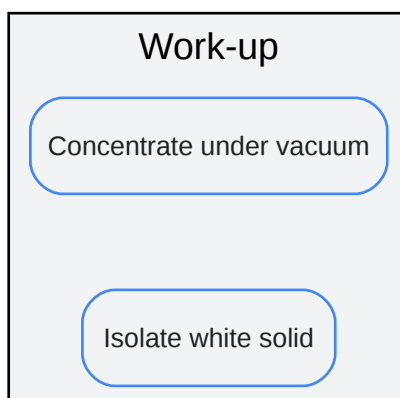
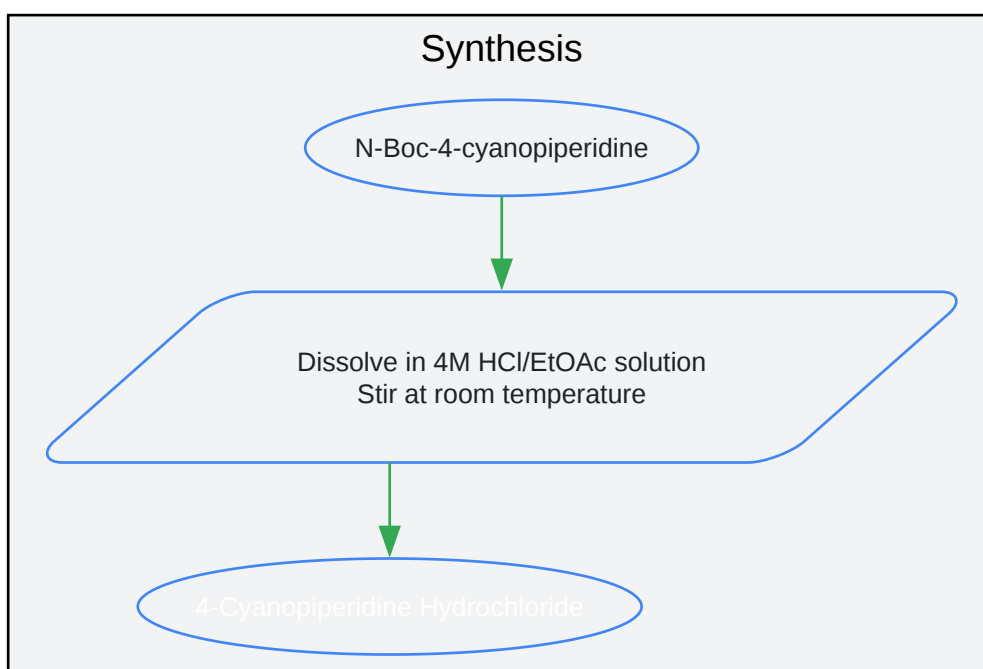
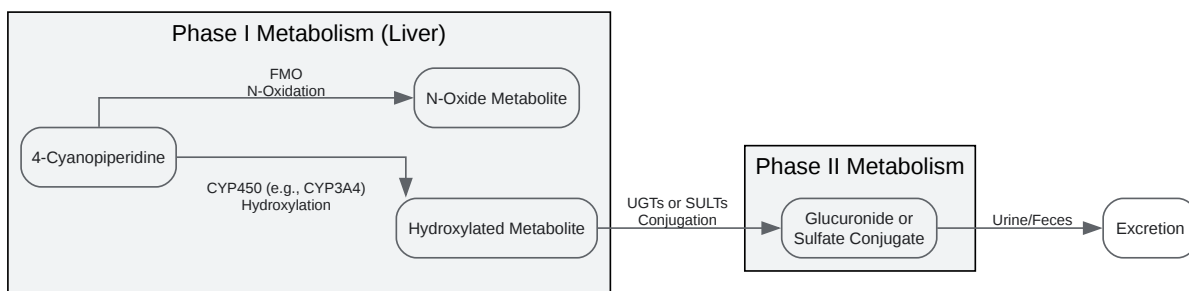
- **Test Animals:** Rats are a commonly used species for this test.
- **Preparation:** The fur is clipped from the dorsal area of the trunk of the test animals approximately 24 hours before the test.

- **Application:** The test substance is applied uniformly over an area that is approximately 10% of the total body surface area. The application site is then covered with a porous gauze dressing.
- **Exposure:** The exposure period is typically 24 hours.
- **Observation Period:** After the exposure period, the dressing is removed, and the animals are observed for 14 days for signs of toxicity and mortality.
- **Data Analysis:** The dermal LD50 is calculated based on the observed mortality at different dose levels.

Signaling and Metabolic Pathways

Detailed studies on the specific metabolic pathways and toxicological signaling of **4-Cyanopiperidine** are not extensively published. However, based on the metabolism of structurally related 4-aminopiperidine drugs, a probable metabolic pathway can be inferred.

Many 4-aminopiperidine-containing drugs undergo metabolism by cytochrome P450 enzymes, with CYP3A4 being a major contributor.^{[10][11]} The primary metabolic route is often N-dealkylation.^[10] For **4-Cyanopiperidine**, it is plausible that it undergoes enzymatic modification in the liver. A hypothetical metabolic pathway is presented below.



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